![molecular formula C17H19NO4 B14382592 N-[2-(3,5-Dimethoxyphenoxy)ethyl]benzamide CAS No. 89718-74-1](/img/structure/B14382592.png)
N-[2-(3,5-Dimethoxyphenoxy)ethyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(3,5-Dimethoxyphenoxy)ethyl]benzamide is an organic compound that belongs to the class of amides It is characterized by the presence of a benzamide group attached to a 3,5-dimethoxyphenoxyethyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,5-Dimethoxyphenoxy)ethyl]benzamide typically involves the reaction of 3,5-dimethoxyphenol with 2-chloroethylamine to form 2-(3,5-dimethoxyphenoxy)ethylamine. This intermediate is then reacted with benzoyl chloride in the presence of a base, such as triethylamine, to yield the final product. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or similar organic solvent
Reaction Time: 12-24 hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-(3,5-Dimethoxyphenoxy)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted benzamides.
Applications De Recherche Scientifique
N-[2-(3,5-Dimethoxyphenoxy)ethyl]benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of N-[2-(3,5-Dimethoxyphenoxy)ethyl]benzamide involves its interaction with specific molecular targets and pathways. It may act by:
Inhibiting Enzymes: Binding to and inhibiting the activity of certain enzymes involved in disease processes.
Modulating Receptors: Interacting with receptors on cell surfaces to modulate cellular responses.
Altering Gene Expression: Affecting the expression of genes involved in inflammation, cell proliferation, and apoptosis.
Comparaison Avec Des Composés Similaires
N-[2-(3,5-Dimethoxyphenoxy)ethyl]benzamide can be compared with other similar compounds, such as:
N-[2-(3,4-Dimethoxyphenoxy)ethyl]benzamide: Similar structure but with different substitution pattern on the phenoxy group.
N-[2-(3,5-Dimethoxyphenoxy)ethyl]acetamide: Similar structure but with an acetamide group instead of a benzamide group.
Uniqueness
The unique substitution pattern of the 3,5-dimethoxyphenoxy group in this compound may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
89718-74-1 |
|---|---|
Formule moléculaire |
C17H19NO4 |
Poids moléculaire |
301.34 g/mol |
Nom IUPAC |
N-[2-(3,5-dimethoxyphenoxy)ethyl]benzamide |
InChI |
InChI=1S/C17H19NO4/c1-20-14-10-15(21-2)12-16(11-14)22-9-8-18-17(19)13-6-4-3-5-7-13/h3-7,10-12H,8-9H2,1-2H3,(H,18,19) |
Clé InChI |
SUYLJJNIJGSVQC-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=C1)OCCNC(=O)C2=CC=CC=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


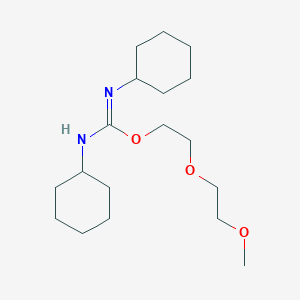
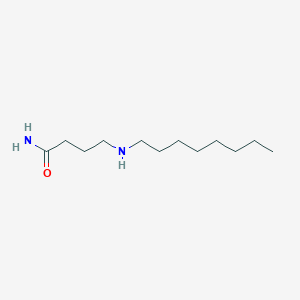
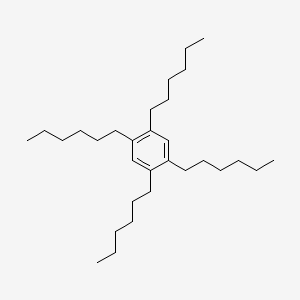
![4-(2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl)furan-2(5H)-one](/img/structure/B14382524.png)

![(2-Methylcyclopropyl){2-[(trimethylsilyl)methyl]cyclopropyl}methanone](/img/structure/B14382531.png)
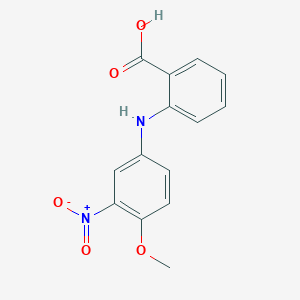
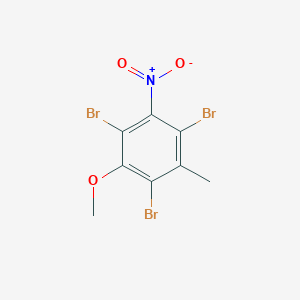
![N-[tert-Butyl(diphenyl)silyl]-N-cyclohexylformamide](/img/structure/B14382542.png)

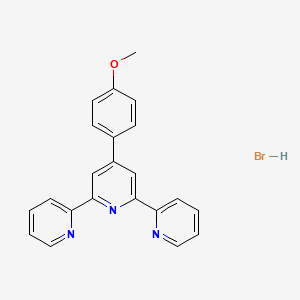
![2,4-Dichloro-N-[4-(hydrazinesulfonyl)phenyl]benzamide](/img/structure/B14382585.png)
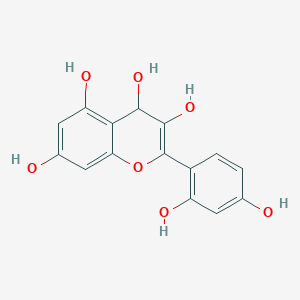
![2-([1,1'-Biphenyl]-2-yl)-1,3,2-dioxaphospholane](/img/structure/B14382590.png)
